2-Methyl-3-phenoxybenzaldehyde
Description
2-Methyl-3-phenoxybenzaldehyde is a benzaldehyde derivative featuring a methyl group at the 2-position and a phenoxy group at the 3-position of the aromatic ring. Benzaldehyde derivatives are commonly employed as intermediates in metal-catalyzed reactions, fragrance components, or building blocks for complex molecules due to their reactive aldehyde group and substituent-dependent electronic effects.
Properties
IUPAC Name |
2-methyl-3-phenoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-12(10-15)6-5-9-14(11)16-13-7-3-2-4-8-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINLPPPVJUZETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenoxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol (o-cresol) with phenoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Methyl-3-phenoxybenzoic acid.
Reduction: 2-Methyl-3-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-phenoxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenoxybenzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-Methyl-3-phenoxybenzaldehyde with analogous compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | 2-methyl, 3-phenoxy | C₁₄H₁₂O₂ | ~212.24* | Aldehyde, Phenoxy, Methyl |
| 2-Allyl-3-methoxybenzaldehyde | 2-allyl, 3-methoxy | C₁₁H₁₂O₂ | 176.21 | Aldehyde, Methoxy, Allyl |
| 5-Acetyl-2-methoxybenzaldehyde | 5-acetyl, 2-methoxy | C₁₀H₁₀O₃ | 178.18 | Aldehyde, Methoxy, Acetyl |
| 3-Methylbenzaldehyde | 3-methyl | C₈H₈O | 120.15 | Aldehyde, Methyl |
*Estimated based on structural analogs.
- Allyl and acetyl groups in analogs (e.g., 2-allyl-3-methoxybenzaldehyde , 5-acetyl-2-methoxybenzaldehyde ) introduce steric bulk or conjugation, altering solubility and reaction pathways.
Physicochemical Properties
- Solubility: The phenoxy group likely increases lipophilicity compared to methoxy- or hydroxy-substituted benzaldehydes (e.g., 3-hydroxybenzaldehyde in ), reducing aqueous solubility but enhancing compatibility with organic solvents.
- Stability: Acetylated analogs (e.g., 5-acetyl-2-methoxybenzaldehyde ) may exhibit lower thermal stability due to ketone decomposition pathways, whereas methyl and phenoxy groups in the target compound could improve stability.
Biological Activity
2-Methyl-3-phenoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H14O2 and a molecular weight of approximately 226.27 g/mol. Its structure consists of a phenoxy group attached to a benzaldehyde moiety, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. In vitro assays revealed that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Effects
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, it was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in malignant cells.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can disrupt cancer cell proliferation and survival.
- Receptor Modulation : Its phenoxy group allows it to interact with cellular receptors, potentially modulating signaling pathways related to inflammation and cell growth.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antioxidant Activity Assessment : A comparative analysis of antioxidant activities revealed that this compound performed well in DPPH radical scavenging assays, indicating its potential use in formulating antioxidant-rich products .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |
| Anticancer Effects | Induces apoptosis in cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
